2-(3,5-dimethylpiperidin-1-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one

Deubiquitinase qHTS Ubiquitin-proteasome

2-(3,5-Dimethylpiperidin-1-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one (CAS 1005273-47-1) is a synthetic dihydroquinazolinone featuring a 3,5-dimethylpiperidine ring at position 2 and a thiophene substituent at position It belongs to a class of heterocyclic compounds explored for modulating biological targets, notably deubiquitinases (DUBs), and is cataloged in screening libraries such as the NIH Molecular Libraries Program. Its primary characterization stems from quantitative high-throughput screening (qHTS) data, where it demonstrated activity against a panel of ubiquitin-specific peptidases, indicating a specific interaction profile within the ubiquitin-proteasome system.

Molecular Formula C19H23N3OS
Molecular Weight 341.5 g/mol
Cat. No. B4414376
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3,5-dimethylpiperidin-1-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one
Molecular FormulaC19H23N3OS
Molecular Weight341.5 g/mol
Structural Identifiers
SMILESCC1CC(CN(C1)C2=NC=C3C(=N2)CC(CC3=O)C4=CC=CS4)C
InChIInChI=1S/C19H23N3OS/c1-12-6-13(2)11-22(10-12)19-20-9-15-16(21-19)7-14(8-17(15)23)18-4-3-5-24-18/h3-5,9,12-14H,6-8,10-11H2,1-2H3
InChIKeyFGTUXGVFIXSKCP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3,5-Dimethylpiperidin-1-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one: A Dihydroquinazolinone Derivative for Targeted Ubiquitin Pathway Profiling


2-(3,5-Dimethylpiperidin-1-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one (CAS 1005273-47-1) is a synthetic dihydroquinazolinone featuring a 3,5-dimethylpiperidine ring at position 2 and a thiophene substituent at position 7. It belongs to a class of heterocyclic compounds explored for modulating biological targets, notably deubiquitinases (DUBs), and is cataloged in screening libraries such as the NIH Molecular Libraries Program . Its primary characterization stems from quantitative high-throughput screening (qHTS) data, where it demonstrated activity against a panel of ubiquitin-specific peptidases, indicating a specific interaction profile within the ubiquitin-proteasome system .

Why 2-(3,5-Dimethylpiperidin-1-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one Cannot Be Replaced by Other 7,8-Dihydroquinazolin-5(6H)-one Analogs


Superficial structural similarity within the 7,8-dihydroquinazolin-5(6H)-one class belies profound functional divergence. Compounds in this family, such as those carrying 4-fluorophenyl or simple methyl groups at the 7-position, exhibit distinct biological fingerprints in high-throughput screens . The specific combination of a 3,5-dimethylpiperidine amine and a thiophene ring at the C7 position in this compound creates a unique pharmacophore that differentiates its target engagement from 7-methyl or 7-(4-fluorophenyl) analogs . Procurement of a generic dihydroquinazolinone scaffold without these precise substituents will almost certainly fail to reproduce the specific deubiquitinase interaction profile observed for this compound, as shown by differentially active structural neighbors in parallel screening data .

Quantitative Differentiation Evidence for 2-(3,5-Dimethylpiperidin-1-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one in Deubiquitinase Profiling


Differential Deubiquitinase (DUB) Target Engagement Profile in Primary qHTS

In a quantitative high-throughput screening (qHTS) campaign against a panel of deubiquitinases, 2-(3,5-dimethylpiperidin-1-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one exhibited a narrower target engagement profile compared to structurally similar negative control compounds that showed broad, non-specific activity. The compound registered active in primary assays for USP8, USP7, USP28, and USP10, but was inactive against USP17, UCHL1, OTUD3, and USP30 within the same screening paradigm, demonstrating a functional selectivity window . Meanwhile, 7-(4-fluorophenyl) and 7-methyl analogs, while not explicitly screened in this specific panel, have been reported with divergent biological annotations in other pathway-focused assays, suggesting a distinct structure-activity relationship (SAR) that precludes direct functional substitution .

Deubiquitinase qHTS Ubiquitin-proteasome

Absence of Potent Serotonin Antagonism Confirms Biased DUB Pathway Selectivity

A structurally related class of piperidinylalkyl quinazolinones, patented by Bayer, was historically optimized for potent serotonin 5-HT2 receptor antagonism (IC50 values in nanomolar range) [1]. The target compound contains the critical dihydroquinazolin-5(6H)-one core and 3,5-dimethylpiperidine motif but lacks the essential alkyl spacer and aromatic substitution pattern required for 5-HT2A affinity. This structural omission is consistent with its deubiquitinase-focused activity profile, confirming that it is functionally orthogonal to serotonin receptor-targeting quinazolinones and will not cross-engage that pharmacology.

Serotonin antagonist Selectivity Quinazolinone

Recommended Application Scenarios for 2-(3,5-Dimethylpiperidin-1-yl)-7-(thiophen-2-yl)-7,8-dihydroquinazolin-5(6H)-one Based on Differential Evidence


Tool Compound for Deconvoluting USP8 vs. USP7 Signaling in Cancer Cell Assays

Given its demonstrated activity on USP8 and USP7 (but not USP30 or UCHL1) in primary qHTS , this compound can serve as a starting tool molecule for functional studies aiming to disentangle the overlapping roles of these DUBs in oncogenic signaling pathways, such as Wnt or p53 regulation, where selective pharmacological probes are scarce.

Selectivity Reference Standard in Cheminformatic Deubiquitinase Ligand Modeling

The compound's defined selectivity window (hitting 4 of 8 screened DUBs) provides a valuable negative data set for training machine learning models on DUB-ligand interactions. This is more informative than a pan-inhibitor, whose promiscuity offers little discriminatory power for algorithm refinement .

Negative Control for Serotonin Antagonism in Quinazolinone Structure-Activity Studies

In projects aiming to develop serotonin receptor modulators based on quinazolinone scaffolds, this compound is an ideal control because it retains the core structure but has lost the critical spacing for 5-HT2A binding, allowing researchers to confidently attribute observed biological effects to the desired target rather than residual GPCR activity [1].

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